

Application Notes and Protocols for MRS 2219 in In Vitro Experiments

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Compound of Interest

Compound Name: Mrs 2219

Cat. No.: B1676833

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2219 is a selective potentiator of ATP-evoked responses at the rat P2X1 receptor. The P2X1 receptor is a ligand-gated ion channel that plays a crucial role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission. [1][2] As a potentiator, **MRS 2219** enhances the response of the P2X1 receptor to its endogenous agonist, adenosine triphosphate (ATP). This document provides detailed application notes and protocols for the use of **MRS 2219** in in vitro experiments, aimed at researchers, scientists, and drug development professionals. Given the limited number of published studies citing the use of **MRS 2219**, the following protocols are based on general principles of in vitro pharmacology for P2X receptor modulators.

Data Presentation

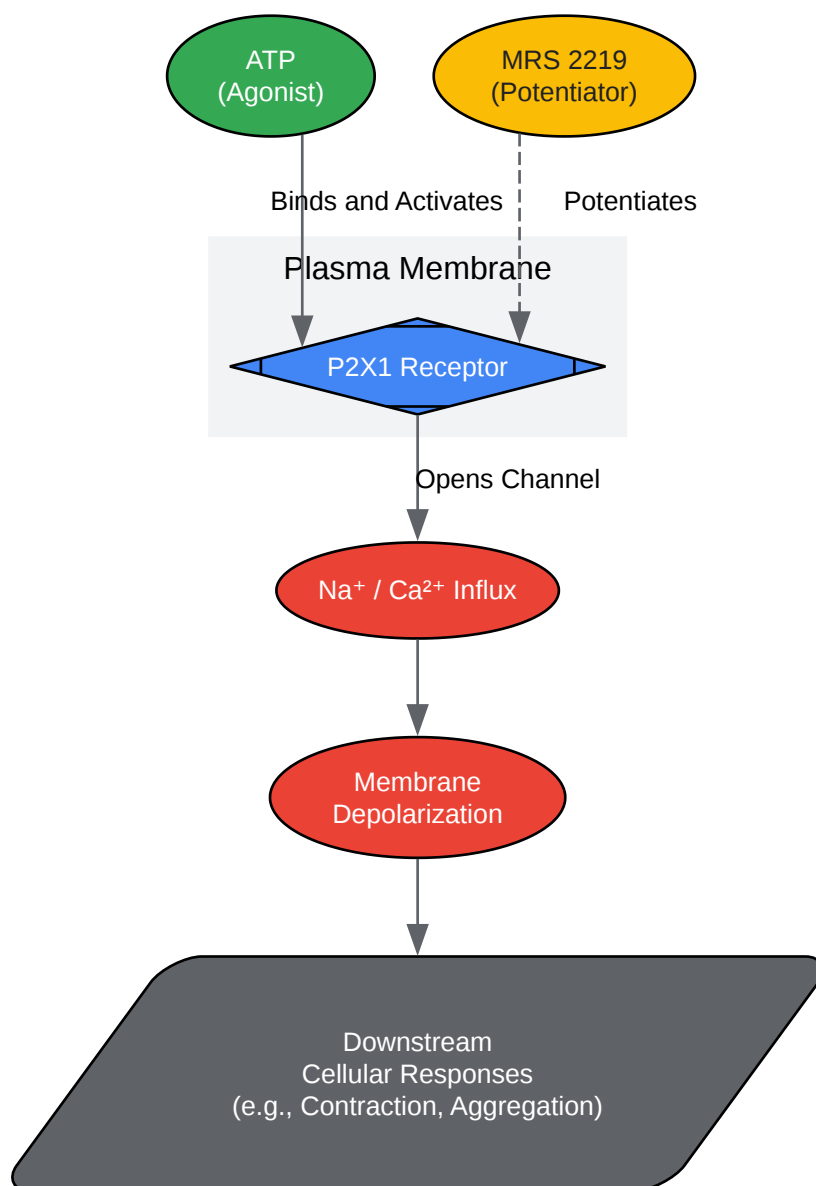
Due to the current lack of extensive published data on **MRS 2219** in various in vitro models, a comprehensive table of optimal concentrations across different cell lines and assays cannot be provided. The key quantitative value available is its half-maximal effective concentration (EC₅₀).

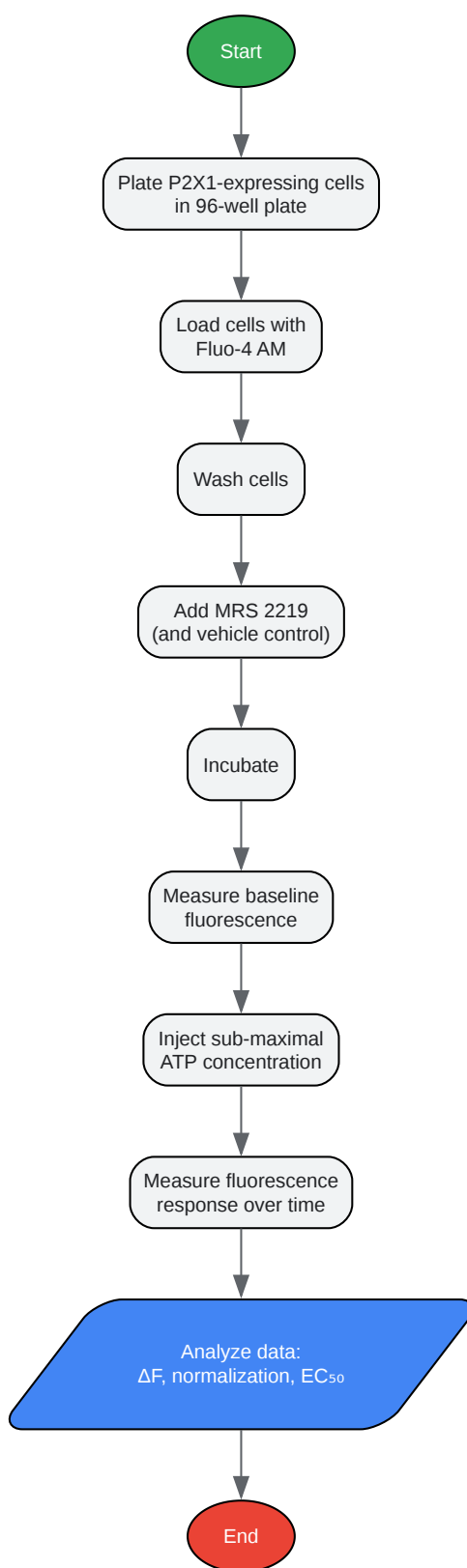
| Parameter | Value | Species | Source |
|------------------|--------|---------|--------|
| EC ₅₀ | 5.9 µM | Rat | |

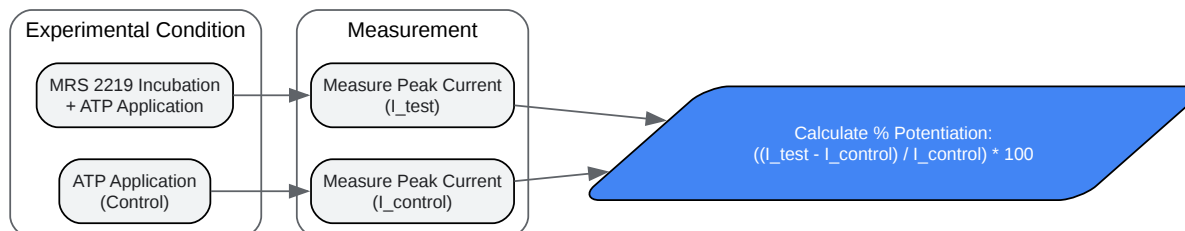
Researchers are strongly encouraged to perform a dose-response analysis for their specific in vitro system to determine the optimal concentration of **MRS 2219**. A starting concentration range of 0.1 μM to 100 μM is recommended to encompass the EC_{50} value.

Signaling Pathway

The P2X1 receptor is an ATP-gated cation channel. Upon binding of ATP, the channel opens, leading to an influx of sodium (Na^+) and calcium (Ca^{2+}) ions. This influx causes membrane depolarization and initiates downstream cellular responses. **MRS 2219** potentiates this response, meaning it increases the receptor's sensitivity to ATP, leading to a greater ion influx for a given concentration of the agonist.







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References

- 1. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
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